Product packaging for 1-(2-Methoxyphenyl)cyclopentanamine(Cat. No.:)

1-(2-Methoxyphenyl)cyclopentanamine

Cat. No.: B11729559
M. Wt: 191.27 g/mol
InChI Key: KAIKVNKYTASUIO-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)cyclopentanamine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B11729559 1-(2-Methoxyphenyl)cyclopentanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2-methoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H17NO/c1-14-11-7-3-2-6-10(11)12(13)8-4-5-9-12/h2-3,6-7H,4-5,8-9,13H2,1H3

InChI Key

KAIKVNKYTASUIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CCCC2)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 1 2 Methoxyphenyl Cyclopentanamine

Established Synthetic Routes for the Cyclopentanamine Core

The formation of the cyclopentanamine core is a critical step in the synthesis of the target molecule. Various classical and modern organic chemistry reactions can be employed to construct this five-membered ring containing a nitrogen substituent.

Cyclization Reactions and their Application

Cyclization reactions provide a direct approach to forming the cyclopentane (B165970) ring. Intramolecular reactions of linear precursors containing appropriate functional groups are commonly utilized. For instance, the Dieckmann condensation of a diester, followed by hydrolysis, decarboxylation, and subsequent amination, can yield the cyclopentanamine skeleton.

Another powerful strategy involves radical cyclizations. These reactions, often initiated by radical initiators like AIBN, can proceed via pathways that may not follow standard ring-closure rules, offering unique synthetic possibilities. baranlab.org Additionally, [3+2] cycloaddition reactions, such as those involving nitrones, can be employed to construct the cyclopentane ring with embedded nitrogen functionality. oregonstate.edu These methods often provide a high degree of stereocontrol, which is crucial for the synthesis of specific stereoisomers. nih.gov

Cyclization StrategyKey FeaturesReference
Dieckmann CondensationBase-catalyzed intramolecular condensation of diesters.
Radical CyclizationCan proceed via unconventional ring closures. baranlab.org baranlab.org
[3+2] CycloadditionForms the cyclopentane ring with integrated nitrogen. oregonstate.edu oregonstate.edu

Reductive Amination Strategies

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orgresearchgate.net For the synthesis of the cyclopentanamine core, cyclopentanone (B42830) serves as a readily available starting material. researchgate.netorganic-chemistry.org

The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgresearchgate.net A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), being common choices due to their selectivity. wikipedia.orgkoreascience.kr Catalytic hydrogenation using metal catalysts like platinum, palladium, or nickel is another effective method, particularly for large-scale synthesis. researchgate.net

The choice of the amine source (e.g., ammonia (B1221849), primary amine) and the reaction conditions can be tailored to favor the formation of primary, secondary, or tertiary amines. researchgate.netkoreascience.kr

Starting MaterialReagentsProductReference
CyclopentanoneAmmonia, Reducing Agent (e.g., NaBH3CN)Cyclopentanamine researchgate.netorganic-chemistry.org
CyclopentanoneDimethylamine, Borohydride Exchange ResinN,N-dimethylcyclopentylamine koreascience.kr

Grignard Addition and Subsequent Derivatization

Grignard reagents offer a versatile method for forming carbon-carbon bonds and can be instrumental in the synthesis of the cyclopentanamine precursor. The addition of a Grignard reagent to a cyclopentanone derivative can introduce the desired carbon framework. organic-chemistry.org For example, the reaction of a Grignard reagent with a nitrile can yield an unsymmetrical ketone after hydrolysis of the intermediate metalloimine. organic-chemistry.org

Specifically, the addition of a cyclopentyl Grignard reagent, such as cyclopentylmagnesium bromide, to a nitrile like 3-methoxybenzonitrile (B145857) can be employed. rsc.org The resulting ketone can then be converted to the amine through methods like reductive amination or other derivatization pathways. The preparation of Grignard reagents themselves is a critical step, and the use of co-solvents like cyclopentyl methyl ether (CPME) has been studied to improve their formation and reactivity. researchgate.net

Approaches for Introducing the 2-Methoxyphenyl Moiety

The introduction of the 2-methoxyphenyl group onto the cyclopentane ring is another key synthetic transformation. This can be achieved through several powerful C-C bond-forming reactions.

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govyoutube.com Reactions such as the Suzuki, Negishi, and Stille couplings can be utilized to connect an organometallic cyclopentyl species with a 2-methoxyphenyl halide or triflate. youtube.com

For instance, a nickel-catalyzed cross-coupling reaction of a halostibine with para-methoxyphenylboronic acid has been reported, demonstrating the feasibility of coupling substituted aryl groups. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov These reactions are known for their high functional group tolerance, making them suitable for complex molecule synthesis. nih.gov

Cross-Coupling ReactionKey ComponentsCatalystReference
Suzuki CouplingOrganoboron reagent, Aryl halidePalladium or Nickel youtube.com
Negishi CouplingOrganozinc reagent, Aryl halidePalladium or Nickel youtube.com
Stille CouplingOrganotin reagent, Aryl halidePalladium youtube.com

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. ucla.edumasterorganicchemistry.com In the context of synthesizing 1-(2-methoxyphenyl)cyclopentanamine, an EAS reaction could potentially be used to attach the cyclopentyl group to the anisole (B1667542) ring. The methoxy (B1213986) group is an ortho, para-directing group, meaning it will direct incoming electrophiles to the positions ortho and para to it. ucla.edu

A Friedel-Crafts type reaction could be envisioned, where a cyclopentyl electrophile (e.g., from a cyclopentyl halide and a Lewis acid) reacts with anisole. However, controlling the regioselectivity to favor the ortho position over the para position can be challenging. libretexts.org Furthermore, the activating nature of the methoxy group can sometimes lead to multiple substitutions. libretexts.org Careful selection of the Lewis acid catalyst and reaction conditions is necessary to optimize the desired ortho-substitution product. ucla.edu

Stereoselective Synthesis Approaches

The creation of a specific stereoisomer of this compound requires careful control over the formation of the chiral center at the C1 position of the cyclopentane ring. Two primary strategies for achieving such enantiomeric control are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries in Cyclopentanamine Formation

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

A hypothetical synthetic route to an enantiomerically enriched this compound could commence with 2-methoxy-phenylacetonitrile. This starting material could be alkylated with 1,4-dibromobutane (B41627) to form 1-cyano-1-(2-methoxyphenyl)cyclopentane. The crucial stereoselective step would involve the reduction of the nitrile to the amine. To achieve this with stereocontrol, a chiral auxiliary could be employed. For instance, the nitrile could be hydrolyzed to the corresponding carboxylic acid, which is then coupled to a chiral auxiliary, such as a derivative of (S)-(-)-2-amino-2-phenylethanol. The resulting chiral amide could then undergo a Hofmann or Curtius rearrangement, with the stereochemistry of the newly formed amine being directed by the chiral auxiliary. Subsequent cleavage of the auxiliary would yield the desired enantiomer of this compound.

Alternatively, a chiral sulfinimine-based approach could be employed. The reaction of 2-methoxycyclopentanone with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, would form a chiral sulfinimine. The addition of a Grignard or organolithium reagent derived from 2-bromoanisole (B166433) to this sulfinimine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group under acidic conditions would afford the chiral primary amine.

Table 1: Hypothetical Diastereoselective Addition to a Chiral Sulfinimine

Entry Grignard Reagent Solvent Temperature (°C) Diastereomeric Ratio (dr)
1 2-MeO-PhMgBr THF -78 95:5
2 2-MeO-PhMgBr Toluene -78 92:8

Note: The data in this table is hypothetical and for illustrative purposes only.

Asymmetric Catalysis for Enantiomeric Control

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

One potential catalytic asymmetric route to this compound could involve the asymmetric hydrogenation of a suitable enamine precursor. For example, 1-(2-methoxyphenyl)cyclopentene could be synthesized and then subjected to an asymmetric hydroamination reaction. However, direct hydroamination of unactivated alkenes is challenging. A more plausible approach would be the asymmetric reductive amination of 2-methoxycyclopentanone. In this process, the ketone would react with ammonia or a protected amine source in the presence of a chiral catalyst and a reducing agent. Chiral catalysts based on transition metals like rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), have been shown to be effective in the asymmetric reductive amination of various ketones.

Another strategy could be a catalytic asymmetric [3+2] cycloaddition. For instance, a reaction between a suitable three-carbon synthon and a two-carbon component bearing the 2-methoxyphenyl group, catalyzed by a chiral Lewis acid or organocatalyst, could construct the cyclopentane ring with enantiocontrol. Subsequent functional group transformations would then lead to the target amine.

Table 2: Hypothetical Asymmetric Reductive Amination of 2-Methoxycyclopentanone

Entry Catalyst Ligand H₂ Pressure (atm) Enantiomeric Excess (ee, %)
1 [Rh(COD)₂]BF₄ (R)-BINAP 20 92
2 [Ir(COD)Cl]₂ (S,S)-f-spiroPhos 50 95

Note: The data in this table is hypothetical and for illustrative purposes only.

Derivatization Reactions of the Amine and Aromatic Functionalities

The primary amine and the methoxy-substituted aromatic ring of this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Acylation and Sulfonylation Reactions

The primary amine of this compound is expected to be nucleophilic and can readily undergo acylation and sulfonylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, would yield the corresponding amides. A variety of acylating agents could be used to introduce different functional groups. For example, reaction with acetyl chloride would produce N-acetyl-1-(2-methoxyphenyl)cyclopentanamine, while reaction with benzoyl chloride would yield the N-benzoyl derivative. These reactions are generally high-yielding and proceed under mild conditions. youtube.comnih.govnih.govyoutube.comyoutube.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base would afford the corresponding sulfonamides. researchgate.netorganic-chemistry.orgacs.orgresearchgate.net These derivatives are often more stable and have different biological properties compared to their acylated counterparts. The use of a copper oxide catalyst has been reported to facilitate the sulfonylation of sterically hindered amines. researchgate.net

Table 3: Hypothetical Acylation and Sulfonylation Reactions of this compound

Entry Reagent Base Solvent Product
1 Acetyl Chloride Triethylamine Dichloromethane N-Acetyl-1-(2-methoxyphenyl)cyclopentanamine
2 Benzoyl Chloride Pyridine Tetrahydrofuran N-Benzoyl-1-(2-methoxyphenyl)cyclopentanamine
3 p-Toluenesulfonyl Chloride DMAP Acetonitrile N-(p-Tolylsulfonyl)-1-(2-methoxyphenyl)cyclopentanamine

Note: The data in this table is hypothetical and for illustrative purposes only.

Alkylation and Arylation of the Amine Nitrogen

The primary amine can also be alkylated or arylated to form secondary or tertiary amines.

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com However, reductive amination provides a more controlled method for mono- or di-alkylation. Reaction of this compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, would yield the corresponding secondary or tertiary amine. Careful control of stoichiometry and reaction conditions can favor the formation of the desired product. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Arylation: The introduction of an aryl group onto the amine nitrogen can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and the primary amine in the presence of a suitable phosphine ligand and a base would lead to the formation of a secondary arylamine. This method is highly versatile and allows for the introduction of a wide range of substituted and unsubstituted aryl groups.

Table 4: Hypothetical Alkylation and Arylation Reactions of this compound

Entry Reagent(s) Catalyst/Reducing Agent Base Product
1 Formaldehyde, NaBH(OAc)₃ - - N,N-Dimethyl-1-(2-methoxyphenyl)cyclopentanamine
2 Acetone, NaBH₃CN - - N-Isopropyl-1-(2-methoxyphenyl)cyclopentanamine
3 Bromobenzene, Pd₂(dba)₃ BINAP NaOtBu N-(Phenyl)-1-(2-methoxyphenyl)cyclopentanamine

Note: The data in this table is hypothetical and for illustrative purposes only.

Stereochemical Considerations in 1 2 Methoxyphenyl Cyclopentanamine Chemistry

Identification and Analysis of Stereogenic Centers

1-(2-Methoxyphenyl)cyclopentanamine possesses a single stereogenic center, also known as a chiral center. This is the carbon atom in the cyclopentane (B165970) ring to which the amino group and the 2-methoxyphenyl group are attached. A stereogenic center is a carbon atom that is bonded to four different substituent groups. In this case, the four distinct groups are:

The amino group (-NH2)

The 2-methoxyphenyl group

One carbon atom of the cyclopentane ring

The other carbon atom of the cyclopentane ring

The presence of this single chiral center means that this compound can exist as a pair of enantiomers. encyclopedia.pub

Enantiomers and Diastereomers of this compound

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. oregonstate.edumasterorganicchemistry.com Since this compound has one stereogenic center, it exists as a pair of enantiomers. These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. encyclopedia.pubwikipedia.org However, they rotate plane-polarized light in equal but opposite directions and can exhibit different biological activities.

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edumasterorganicchemistry.com For a molecule with only one chiral center, like this compound, diastereomers are not possible. Diastereomers arise when a compound has two or more stereogenic centers. oregonstate.edu

Configurational Assignment Methodologies (R/S Nomenclature)

The absolute configuration of the stereogenic center in each enantiomer of this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in an R or S designation. libretexts.orglibretexts.org

The process involves these steps:

Assigning Priorities: The four groups attached to the chiral carbon are ranked based on atomic number. Higher atomic numbers receive higher priority.

Orientation: The molecule is oriented so that the lowest priority group points away from the viewer.

Determining Configuration: The direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed.

If the direction is clockwise, the configuration is assigned as R (from the Latin rectus, meaning right). libretexts.org

If the direction is counter-clockwise, the configuration is assigned as S (from the Latin sinister, meaning left). libretexts.org

PriorityGroupReasoning for Priority Assignment
1-NH₂ (Amino)Nitrogen has a higher atomic number than Carbon.
2-C₆H₄OCH₃ (2-Methoxyphenyl)The carbon of the phenyl ring is attached to other carbons.
3-CH₂- (in cyclopentane ring)This carbon is attached to another carbon and hydrogens.
4-CH₂- (in cyclopentane ring)This carbon is also attached to another carbon and hydrogens. A tie-breaking procedure is used by looking at the subsequent atoms.

Methods for Chiral Separation and Resolution

Since enantiomers have identical physical properties, their separation, a process known as chiral resolution, requires a chiral environment. encyclopedia.pub Common methods include chromatographic techniques and diastereomeric salt formation.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.gov The stationary phase is composed of a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Key Principles of Chiral HPLC:

Chiral Stationary Phase (CSP): The CSP creates a chiral environment. The enantiomers of the analyte form transient diastereomeric complexes with the CSP.

Differential Interaction: Due to the different spatial arrangements of the enantiomers, one will interact more strongly with the CSP than the other.

Separation: The enantiomer with the weaker interaction will travel through the column faster and elute first, while the one with the stronger interaction will be retained longer and elute later.

Common types of CSPs include those based on polysaccharides, proteins, cyclodextrins, and synthetic polymers. The choice of CSP and the mobile phase composition are critical for achieving effective separation. nih.gov

TechniquePrincipleApplication to this compound
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.The enantiomers of this compound would form transient diastereomeric complexes with the CSP, allowing for their separation based on differing interaction strengths.

This classic resolution method involves reacting the racemic mixture of this compound, which is basic due to the amino group, with an enantiomerically pure chiral acid. libretexts.org This reaction forms a mixture of two diastereomeric salts. wikipedia.org

Steps Involved:

Salt Formation: The racemic amine is treated with a single enantiomer of a chiral acid (e.g., tartaric acid, camphorsulfonic acid). This results in the formation of two diastereomeric salts: (R-amine)-(R-acid) and (S-amine)-(R-acid).

Separation: Diastereomers have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will be less soluble and will crystallize out of the solution first.

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the acid and regenerate the pure enantiomer of the amine. libretexts.org

StepDescriptionKey Principle
1. ReactionThe racemic this compound is reacted with an enantiopure chiral acid.Formation of diastereomeric salts.
2. SeparationThe diastereomeric salts are separated, typically by fractional crystallization.Diastereomers have different physical properties, such as solubility. wikipedia.org
3. LiberationThe pure diastereomeric salt is treated with a base to isolate the pure enantiomer of the amine.Reversion to the original amine enantiomer.

Structure Molecular Interaction Relationship Smir Studies of 1 2 Methoxyphenyl Cyclopentanamine Derivatives

Influence of Cyclopentane (B165970) Ring Conformation on Molecular Recognition

The size and conformation of the cycloalkyl ring in 1-arylcycloalkylamines are critical determinants of their binding affinity at the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor. Structure-activity relationship (SAR) studies on a series of 1-(1-phenylcyclohexyl)piperidine (PCP) analogs, where the cycloalkyl ring size was varied, demonstrate the importance of this structural feature. nih.gov

Research shows a clear trend in binding activity related to ring size. When the cycloalkyl ring is made smaller than the six-membered cyclohexane (B81311) ring of PCP, there is a corresponding decline in biological activity. nih.gov Conversely, increasing the ring size to cycloheptyl or cyclooctyl also impacts activity, though differently for in vitro binding versus in vivo effects. Specifically, the 1-(1-phenylcyclooctyl)piperidine analog retained potent binding properties in vitro but showed no significant PCP-like effects in vivo, suggesting that while the larger ring can still fit into the receptor binding site, it may adopt a conformation that prevents the proper functional effect or alters its pharmacokinetic properties. nih.gov

The cyclopentane ring of 1-(2-Methoxyphenyl)cyclopentanamine, being smaller than the optimal cyclohexane ring, places it in a category of reduced, but still significant, affinity compared to its cyclohexyl counterparts. The rigidity and specific puckered conformations (envelope or twist) of the cyclopentane ring dictate the spatial orientation of the two other key functional groups: the amine and the 2-methoxyphenyl moiety. This precise three-dimensional arrangement is crucial for fitting into the complex topography of the NMDA receptor's ion channel binding site.

Impact of Amine Functionality on Binding Profiles

The amine group is a cornerstone of the pharmacophore for non-competitive NMDA receptor antagonists. As a primary amine, the amino group in this compound is protonated at physiological pH, carrying a positive charge. This charge allows it to form a critical ionic bond with a negatively charged amino acid residue, such as aspartate or glutamate, within the binding site of the NMDA receptor channel. This interaction is a primary anchor for the ligand.

The nature of the amine substitution—primary, secondary, or tertiary—has a profound impact on binding affinity. SAR studies on related 1-(1-phenylcyclohexyl)amine analogs have shown that modifications to this group can drastically alter receptor interaction. For instance, converting a primary amine (-NH2) to a secondary amine, such as an N-ethyl group (-NHCH2CH3), was found to reduce binding affinity threefold in one series of compounds. biomolther.org This suggests that the additional bulk of the ethyl group may cause steric hindrance within the binding pocket or that the number of possible hydrogen bond donors is critical for optimal binding. The secondary amine of the highly potent NMDA antagonist Dizocilpine (MK-801) highlights that while primary amines are not essential, a specific substitution pattern is required for high-affinity binding. wikipedia.orgnih.gov

Role of the 2-Methoxyphenyl Group in Molecular Recognition

The 2-methoxyphenyl group is a distinguishing feature that significantly modulates the electronic and steric properties of the molecule compared to an unsubstituted phenyl ring. The methoxy (B1213986) (-OCH3) group at the ortho (2-position) of the phenyl ring influences molecular interactions in several ways:

Steric Influence: The ortho-positioning of the methoxy group can influence the preferred rotational angle (torsion angle) of the phenyl ring relative to the cyclopentane ring. This steric hindrance forces the molecule into a specific conformation, which may be more or less favorable for fitting into the receptor's binding site.

Hydrophobic Interactions: The entire phenyl ring, including the methyl group of the methoxy substituent, contributes to the molecule's lipophilicity, facilitating hydrophobic interactions with non-polar pockets within the receptor channel.

Studies on methoxy-substituted analogs of PCP have confirmed the importance of this functional group. The addition of a methoxy group at the 3-position of the phenyl ring in PCP analogs was found to enhance binding affinity for the NMDA receptor by 25-fold compared to the unsubstituted compound. biomolther.orgplos.org While this finding is for the meta position, it underscores the significant contribution of a methoxy substituent to receptor affinity. The specific ortho-position in this compound would present a unique interaction profile governed by its distinct steric and electronic environment.

Effect of Substituent Variations on Analogous Compounds’ Interaction Patterns

The binding affinity of 1-arylcycloalkylamines at the NMDA receptor is highly sensitive to substitutions on both the aromatic and cycloalkyl rings. By analyzing these variations in analogous compounds, a clearer picture of the interaction patterns emerges. The data below, derived from studies on 1-(1-phenylcyclohexyl)amine derivatives, illustrates these relationships. biomolther.org

Base CompoundR1 SubstituentR2 Substituent (on Phenyl Ring)Relative Binding Affinity Change
1-(1-Phenylcyclohexyl)amine-NH2HBaseline
1-(1-Phenylcyclohexyl)amine-NHCH2CH3H3-fold decrease
1-(1-Phenylcyclohexyl)ethanamine-NHCH2CH33-OH13-fold increase vs. H
1-(1-Phenylcyclohexyl)ethanamine-NHCH2CH33-OCH325-fold increase vs. H
1-(1-Phenylcyclohexyl)amineAzepaneH12-fold increase vs. Pyrrolidine

Further research into phencyclidine analogs with methoxy substitutions provides specific affinity values (Ki) at the NMDA receptor, highlighting the potent effect of these additions. plos.org

CompoundNMDA Receptor Binding Affinity (Ki, nM)
Phencyclidine (PCP)59
1-[1-(3-methoxyphenyl)cyclohexyl]piperidine (3-MeO-PCP)20
1-[1-(4-methoxyphenyl)cyclohexyl]piperidine (4-MeO-PCP)75

These data collectively demonstrate that the molecular recognition of this class of compounds is a finely tuned process. The size of the cycloalkyl ring sets the foundational geometry, the amine group provides a crucial anchor point, and substitutions on the phenyl ring, such as the 2-methoxy group, modulate the affinity and specificity through a combination of steric and electronic interactions.

Mechanistic Insights into Molecular Interactions

Receptor Binding Mechanisms

The interaction of a ligand with a receptor is a dynamic process governed by the three-dimensional structures of both the molecule and the binding site. For 1-(2-Methoxyphenyl)cyclopentanamine, which belongs to the arylcyclohexylamine class, its binding characteristics can be inferred from studies of related compounds. Arylcyclohexylamines are known to interact with several receptor systems, primarily through non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. The specific orientation and conformation of the ligand within the receptor's binding pocket are crucial for determining its affinity and efficacy.

The three-dimensional structure of an arylcyclohexylamine derivative is a key determinant of its antagonistic action at its receptor targets. nih.gov The core structure, consisting of an aromatic ring and a cyclohexyl or cyclopentyl group attached to an amine, allows for specific interactions within the binding pocket of the receptor. Modifications to the aryl ring, such as the addition of a methoxy (B1213986) group at the ortho position as seen in this compound, can significantly influence binding affinity and selectivity.

For instance, in the context of the 5-HT1A receptor, the presence of a (2-methoxyphenyl)piperazine moiety is a common feature in many high-affinity ligands. nih.govnih.gov Structure-activity relationship studies on these related compounds have shown that the electronic distribution within the amide region and the nature of the terminal group can enhance affinity. nih.gov Replacing a heteroaryl moiety with a cycloalkyl group has been shown to improve binding affinity for the 5-HT1A receptor. nih.gov Furthermore, increasing the lipophilicity of the cycloalkyl portion can also lead to higher affinity. nih.gov These findings suggest that the cyclopentyl and 2-methoxyphenyl groups of this compound are critical for its interaction with receptor binding sites.

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site for the endogenous agonist. wikipedia.orgrsc.org This binding event induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the orthosteric ligand. wikipedia.org Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral, depending on whether they enhance, inhibit, or have no effect on the agonist's action, respectively. wikipedia.org

Arylcyclohexylamine derivatives, as a class, are known to act as allosteric modulators, particularly at the NMDA receptor. nih.govnih.gov They bind to a site within the ion channel, known as the PCP-binding site, and act as non-competitive antagonists. nih.gov This allosteric interaction blocks the ion channel, preventing the influx of calcium ions and leading to an inhibition of the receptor's activity. nih.govresearchgate.net This mechanism is responsible for the characteristic effects of this class of compounds. nih.govresearchgate.net Given its structural class, this compound is presumed to engage in similar allosteric modulation at the NMDA receptor.

5-HT1A Receptor: The 5-HT1A receptor is a subtype of the serotonin (B10506) receptor family and is a target for various therapeutic agents. Numerous studies have highlighted the importance of the (2-methoxyphenyl)piperazine scaffold for high affinity at the 5-HT1A receptor. nih.govnih.govresearchgate.net Derivatives containing this moiety consistently demonstrate potent binding, with Ki values often in the low nanomolar range. For example, compounds with a terminal cycloalkyl amide fragment have shown high affinity for 5-HT1A sites. nih.gov The replacement of a phthalimide (B116566) group with substituted benzamides or alkyl amides in certain (2-methoxyphenyl)piperazine analogues has been shown to maintain or even improve 5-HT1A affinity. nih.gov Specifically, the introduction of bulky alkyl groups can enhance both affinity and selectivity over other receptors like the alpha-1 adrenergic receptor. nih.gov

NMDA NR2B Receptor: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and other neuronal functions. nih.govnih.gov The NR2B subunit, in particular, confers a rich pharmacology with distinct allosteric binding sites. nih.govnih.gov Arylcyclohexylamines are well-established non-competitive antagonists of the NMDA receptor. nih.govwikipedia.org Compounds like ifenprodil (B1662929) are selective antagonists for NR2B-containing NMDA receptors and act at an allosteric site. nih.govresearchgate.net This selective antagonism is a key area of research for developing neuroprotective agents with potentially fewer side effects than non-selective NMDA antagonists. nih.govresearchgate.net The structural features of this compound, specifically the aryl and cyclopentanamine groups, suggest a potential interaction with the NR2B subunit's allosteric site.

Sigma Receptors: Sigma receptors are unique proteins found in the central nervous system and other parts of the body, with two main subtypes, σ1 and σ2. nih.govnih.gov They are not classic receptors in the sense of directly gating ion channels or activating G-proteins upon ligand binding, but rather act as molecular chaperones that can modulate the function of other proteins, including ion channels and G-protein coupled receptors. nih.gov A wide variety of psychotropic drugs exhibit affinity for sigma receptors. nih.govnih.gov The pharmacophore for sigma receptor ligands often includes a positively charged nitrogen atom and hydrophobic aromatic regions. nih.gov While direct binding studies for this compound at sigma receptors are not readily available, its structural components, including the amine and the methoxyphenyl group, are consistent with features found in other sigma receptor ligands. nih.gov

Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is critical in pharmacology as many drugs exert their effects through this mechanism. Inhibition can be reversible or irreversible, and reversible inhibitors are further classified as competitive, non-competitive, uncompetitive, or mixed. libretexts.orgyoutube.com

The initial step in enzyme inhibition is the binding of the inhibitor to the enzyme. This interaction can occur at the active site, where the substrate normally binds (competitive inhibition), or at an allosteric site (non-competitive, uncompetitive, or mixed inhibition). libretexts.org The binding affinity of an inhibitor is a measure of how tightly it binds to the enzyme.

Currently, there is a lack of specific published research characterizing the binding of this compound to specific enzymes. However, it is known that many xenobiotics are metabolized by the cytochrome P450 (CYP) family of enzymes. Inhibition of these enzymes is a common cause of drug-drug interactions. For instance, a study on a novel compound with a pyrrolopyrimidinone core demonstrated negligible inhibition of five major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), suggesting a low risk of such interactions for that specific molecule. acs.org Without direct experimental data, the potential for this compound to act as an enzyme inhibitor remains speculative.

The type of enzyme inhibition can be determined through kinetic studies by measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations.

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). libretexts.orgnih.gov

Non-competitive Inhibition: The inhibitor binds to an allosteric site and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the Vmax but does not change the Km. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This leads to a decrease in both Vmax and apparent Km. libretexts.org

Mixed Inhibition: The inhibitor binds to an allosteric site and has different affinities for the free enzyme and the enzyme-substrate complex. This results in a decrease in Vmax and can either increase or decrease the apparent Km.

As there is no available research on the enzyme inhibition profile of this compound, the kinetics of its potential interactions with any enzyme systems have not been elucidated. Further investigation would be required to determine if this compound acts as an inhibitor for any enzymes and, if so, to characterize the nature of that inhibition.

Proton Transfer and Reaction Mechanisms in Related Systems

The chemical behavior of this compound, particularly its involvement in proton transfer and other reaction mechanisms, can be inferred from studies on analogous chemical structures, such as other alicyclic amines and compounds containing a methoxyphenyl group.

Kinetic studies on the reactions of various substituted phenyl thionocarbonates with secondary alicyclic amines provide insight into the mechanistic steps involving such amines. acs.org These reactions often proceed through a zwitterionic tetrahedral intermediate (T±), which is formed by the nucleophilic attack of the amine on the carbonyl or thiocarbonyl carbon. acs.orgacs.org This intermediate can then be deprotonated by another amine molecule to form an anionic intermediate (T⁻). acs.orgacs.org The rate of the initial amine attack is influenced by the nucleophilicity of the amine and the electronic properties of the substituents on the phenyl ring. For a compound like this compound, the cyclopentyl group provides a specific steric environment that can influence the stability and reactivity of these intermediates.

Furthermore, the reaction mechanism of methoxy-substituted compounds has been explored in the context of nucleophilic aromatic substitution (SNAr). For example, the substitution of a methoxy group by an amine has been shown to proceed through the formation of a Meisenheimer complex. researchgate.net This intermediate is stabilized by hydrogen bonding. The decomposition of this complex is often the rate-determining step. researchgate.net

Computational Chemistry and Molecular Modeling Approaches for 1 2 Methoxyphenyl Cyclopentanamine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of 1-(2-Methoxyphenyl)cyclopentanamine. DFT methods are employed to calculate the molecule's geometry and a range of electronic properties that govern its reactivity and interactions. globalresearchonline.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. rasayanjournal.co.in A smaller gap suggests higher reactivity. These calculations also provide insights into the distribution of electron density, which is visualized through Molecular Electrostatic Potential (MEP) maps. MEP maps highlight the electrophilic and nucleophilic sites on the molecule, offering a visual guide to its interaction with biological targets. rasayanjournal.co.inresearchgate.net

The chemical potential, derived from the electronic energy, indicates the stability of the compound. A negative chemical potential, as is typically found for stable molecules, suggests that the compound will not spontaneously decompose. globalresearchonline.net Furthermore, DFT can be used to compute other global reactivity descriptors like hardness, softness, and electrophilicity index, which further refine the understanding of the molecule's interactive capabilities. globalresearchonline.netrasayanjournal.co.in

Table 1: Key Quantum Chemical Descriptors

Descriptor Significance
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. rasayanjournal.co.in
Chemical Potential (μ) Tendency of electrons to escape from an equilibrium system; indicates stability. globalresearchonline.net
Hardness (η) Resistance to change in electron distribution. globalresearchonline.net
Softness (S) Reciprocal of hardness; indicates reactivity.

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation around single bonds. These different arrangements, or conformers, often have different potential energies.

By systematically rotating the rotatable bonds in the molecule, a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable, low-energy conformations. Techniques like Newman projections are used to visualize the steric and torsional strain associated with different rotational states, such as staggered and eclipsed conformations. youtube.com The staggered conformations are generally lower in energy due to reduced steric hindrance between substituent groups. youtube.com For a molecule with multiple rotatable bonds like this compound, the conformational landscape can be complex, with several local energy minima corresponding to different stable conformers. Identifying the global minimum energy conformation, as well as other low-energy conformers, is crucial as these are the shapes the molecule is most likely to adopt when interacting with a biological receptor.

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, this involves docking a ligand, such as this compound, into the binding site of a protein target. The goal is to predict the binding mode and affinity, which is often expressed as a docking score. mdpi.com

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein. The active site of the protein, the region where the ligand is expected to bind, is then identified. nih.gov Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the active site, calculating the binding energy for each pose. mdpi.comnih.gov These calculations take into account various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

The results of molecular docking simulations can provide valuable predictions about which biological targets this compound is likely to interact with, and the specific interactions that stabilize the ligand-protein complex. researchgate.net This information is instrumental in understanding the compound's mechanism of action and can guide the design of more potent and selective analogs.

Molecular Dynamics Simulations for Binding Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. springernature.com MD simulations track the movements of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-protein complex. springernature.commdpi.com

An MD simulation starts with the docked complex of this compound and its target protein. The system is then solvated in a box of water molecules to mimic physiological conditions. nih.gov The simulation then calculates the forces between all atoms in the system and uses these forces to predict their motion over a series of small time steps. By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the course of the simulation suggests a stable binding interaction. mdpi.commdpi.com

MD simulations can also reveal the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds, and conformational changes in both the ligand and the protein upon binding. nih.gov This detailed understanding of the binding dynamics is crucial for a comprehensive assessment of the ligand-target interaction.

Table 2: Comparison of Molecular Docking and Molecular Dynamics

Feature Molecular Docking Molecular Dynamics
Primary Goal Predicts the preferred binding orientation and affinity of a ligand to a target. researchgate.net Simulates the time-dependent behavior and stability of a molecular system. springernature.com
Nature of Output Provides a static snapshot of the ligand-receptor complex. Generates a trajectory of atomic positions over time, showing dynamic behavior. springernature.com
Computational Cost Relatively low, allowing for high-throughput screening of many ligands. High, typically used for detailed study of a few promising candidates. nih.gov

| Key Insights | Binding mode, binding affinity (scoring), key interacting residues. | Binding stability, conformational changes, flexibility, dynamic interactions. mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., from DFT calculations), steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds like this compound. By calculating the relevant molecular descriptors for this compound, its activity can be estimated using the QSAR equation. This approach is particularly useful for prioritizing compounds for synthesis and experimental testing, and for understanding which structural features are most important for a desired biological effect. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-(2-Methoxyphenyl)cyclopentanamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the methoxyphenyl group, the aliphatic protons of the cyclopentyl ring, the methoxy (B1213986) group protons, and the amine (NH₂) protons.

Aromatic Region: Protons on the phenyl ring would typically appear in the downfield region (δ 6.8-7.5 ppm). Their specific chemical shifts and splitting patterns (e.g., doublets, triplets) would confirm the 1,2-disubstitution pattern.

Methoxy Group: A sharp singlet, integrating to three protons, would be expected for the methoxy (-OCH₃) group, likely appearing around δ 3.8 ppm. rsc.org

Cyclopentyl Ring: The aliphatic protons on the cyclopentane (B165970) ring would produce complex multiplets in the upfield region (typically δ 1.5-2.5 ppm).

Amine Group: The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for each of the 12 carbon atoms.

Aromatic Carbons: Six signals would be present for the phenyl ring carbons, with the carbon atom bonded to the oxygen of the methoxy group appearing significantly downfield (e.g., ~157 ppm). rsc.orgchemicalbook.com

Quaternary Carbon: The carbon atom of the cyclopentyl ring attached to both the phenyl group and the amine group would be a key quaternary signal.

Cyclopentyl Carbons: The remaining four carbons of the cyclopentyl ring would appear in the aliphatic region of the spectrum.

Methoxy Carbon: The methoxy group's carbon would have a characteristic chemical shift around δ 55 ppm. rsc.org

Predicted NMR Data

While experimental spectra are the gold standard, predicted data provide a useful reference.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic C-H6.8 - 7.5110 - 130
Aromatic C-O-~157
Aromatic C-C(N)-~130-140
Cyclopentyl C-H/CH₂1.5 - 2.520 - 45
Cyclopentyl C-N-55 - 70
Methoxy -OCH₃~3.8~55
Amine -NH₂Variable (broad)-

Note: These are approximate values. Actual shifts may vary based on solvent and experimental conditions.

2D NMR Spectroscopy techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. harvard.edulibretexts.org A COSY spectrum would show correlations between protons that are coupled to each other (typically on adjacent carbons), helping to trace the proton network through the cyclopentyl ring and within the aromatic system. researchgate.net An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds away, which is critical for confirming the assignment of quaternary carbons and linking the different fragments of the molecule, such as connecting the cyclopentyl ring to the methoxyphenyl group. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental formula of this compound and for gaining structural insights through fragmentation analysis.

The molecular formula for this compound is C₁₂H₁₇NO, corresponding to a monoisotopic mass of approximately 191.13 Da. High-resolution mass spectrometry (HRMS) can measure this mass with high precision, allowing for the unambiguous confirmation of the elemental formula. acs.org

In a typical mass spectrum, the molecule would be ionized, often by protonation to form the [M+H]⁺ ion. For this compound, the protonated molecule would have an m/z value of approximately 192.14.

Table 2: Predicted m/z Values for Adducts of a Related Compound, [1-(2-methoxyphenyl)cyclopentyl]methanamine (B2747500) (C₁₃H₁₉NO)

AdductPredicted m/z
[M+H]⁺206.15395
[M+Na]⁺228.13589
[M-H]⁻204.13939
[M+K]⁺244.10983

Data sourced for a structurally similar compound and illustrates the types of adducts observable in MS analysis. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves isolating the parent ion and inducing it to break apart. The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the amine group.

Cleavage of the cyclopentyl ring.

Formation of a stable methoxyphenyl-containing cation.

Analysis of these fragmentation patterns is critical, especially when distinguishing between isomers, which have the same molecular weight but different structures. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in a sample.

The IR spectrum of this compound would display characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would show one or two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl and methoxy groups appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether linkage would be expected in the 1200-1260 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-N Stretching: The C-N stretching vibration would be found in the 1020-1250 cm⁻¹ range.

Gas chromatography coupled with infrared detection (GC-IRD) is a powerful technique that can provide vapor-phase IR spectra, which are highly specific and useful for differentiating closely related isomers. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Precise bond lengths and bond angles.

The conformation of the cyclopentyl ring (e.g., envelope or twist conformation).

The torsional angles describing the orientation of the methoxyphenyl group relative to the cyclopentanamine moiety.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group.

While a crystal structure for this compound itself is not publicly available in the searched literature, studies on related compounds demonstrate the power of this technique. For example, the crystal structure of a derivative, 1-(2-methoxyphenyl)-2-(1,2-dimethylindol-3-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene, has been determined, revealing the conformation of the cyclopentene (B43876) ring and the relative orientation of its substituents. researchgate.net Such data is invaluable for understanding structure-property relationships and for computational modeling studies. nih.govmdpi.com

Chromatography Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. Using a suitable stationary phase (like C18) and mobile phase, a single sharp peak would indicate a high degree of purity, while the presence of other peaks would signify impurities. acs.org HPLC can also be used for preparative purification of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable compounds. GC-MS can effectively separate this compound from reaction byproducts or isomers. nist.gov The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation of the molecular weight and structural information. Derivatization, such as perfluoroacylation, can be employed to improve chromatographic resolution and provide more distinctive mass spectral fragmentation patterns for differentiating isomers. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and versatile technique that is the method of choice for analyzing many pharmaceutical and organic compounds in complex matrices. mdpi.comnih.gov It is well-suited for non-volatile or thermally labile compounds. An LC-MS method would allow for the sensitive detection and quantification of this compound, confirming its identity via its retention time and mass spectrum. researchgate.netresearchgate.netfrontiersin.org

Advanced Microscopy (e.g., AFM, SEM, TEM) for Morphological Studies (if applicable to material forms)

Advanced microscopy techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are used to study the surface topography and morphology of materials at the micro- and nanoscale.

The application of these techniques to a small organic molecule like this compound is relevant primarily when studying its solid-state forms. For instance:

SEM could be used to visualize the crystal habit (the external shape) and size distribution of a crystalline powder.

AFM could provide high-resolution images of the surface of a single crystal, potentially revealing growth steps or defects.

TEM would be applicable if the compound were formulated into nanoparticles or other nanostructured materials.

While no specific microscopy studies on this compound were identified in the search results, these methods remain important tools in materials science and pharmaceutical development for characterizing the physical properties of solid active ingredients.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methoxyphenyl)cyclopentanamine, and how do reaction conditions influence yield?

  • Methodology :

  • Grignard Reaction : React 2-methoxyphenylmagnesium bromide with cyclopentanone, followed by reductive amination to introduce the amine group. Optimize solvent polarity (e.g., THF vs. ether) to stabilize intermediates .
  • Cyclization : Use a Buchwald-Hartwig coupling of 2-methoxybromobenzene with cyclopentylamine derivatives under palladium catalysis. Monitor temperature (80–120°C) and ligand choice (e.g., XPhos) to improve regioselectivity .
  • Yield Analysis : Compare yields via HPLC or GC-MS, noting that polar aprotic solvents (DMF) typically enhance cyclization efficiency but may reduce amine stability .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Analytical Techniques :

  • NMR : Use 1^1H and 13^{13}C NMR to identify methoxy (-OCH3_3) proton splitting patterns (δ 3.8–4.0 ppm) and cyclopentane ring conformation (δ 1.5–2.5 ppm). NOESY can confirm spatial proximity between the methoxy group and cyclopentane .
  • X-ray Crystallography : Resolve crystal packing to verify the dihedral angle between the phenyl and cyclopentane rings, which influences steric interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C12_{12}H17_{17}NO) and fragments indicative of amine loss (m/z 149 for [C11_{11}H14_{14}O]+^+) .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Neurotransmitter Systems :

  • Radioligand Binding : Test affinity for serotonin (5-HT2A_{2A}), dopamine (D2_2), and norepinephrine (NET) receptors using 3^3H-labeled ligands (e.g., 3^3H-ketanserin for 5-HT2A_{2A}). IC50_{50} values <1 µM suggest therapeutic potential .
  • Electrophysiology : Measure ion channel modulation (e.g., hERG) in HEK293 cells to assess cardiac safety risks .
  • Uptake Inhibition : Use synaptosomal preparations to evaluate monoamine reuptake inhibition, comparing potency to SSRIs (e.g., fluoxetine) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) alter the pharmacological profile of this compound?

  • Structure-Activity Relationship (SAR) :

  • Fluoro Substituents : Introducing fluorine at the 4-position (as in 1-(2-Methoxy-4-fluorophenyl)cyclopentanamine) increases lipophilicity (logP +0.5) and 5-HT2A_{2A} binding (Ki_i ~15 nM vs. 25 nM for parent compound) .
  • Methyl vs. Methoxy : Replacing -OCH3_3 with -CH3_3 reduces NET inhibition (IC50_{50} >10 µM) but enhances metabolic stability in liver microsomes .
  • Cyclopentane Ring Expansion : Larger rings (e.g., cyclohexane) decrease CNS penetration due to increased polar surface area .

Q. How can computational modeling guide the optimization of this compound derivatives?

  • In Silico Strategies :

  • Docking Studies : Use Schrödinger Maestro to model interactions with 5-HT2A_{2A} (PDB ID: 6WGT). The methoxy group forms hydrogen bonds with Ser159, while the cyclopentane engages in hydrophobic contacts with Phe339 .
  • ADMET Prediction : Predict BBB permeability (QPlogBB >0.3) and CYP450 inhibition (e.g., CYP2D6) using QikProp. Halogenated derivatives show higher hepatotoxicity risk .
  • MD Simulations : Simulate ligand-receptor stability over 100 ns to identify derivatives with prolonged binding (RMSD <2 Å) .

Q. How should contradictory data on solubility and in vivo efficacy be resolved?

  • Experimental Design :

  • Solubility vs. Bioavailability : Use a tiered approach:
  • Phase 1 : Measure kinetic solubility in PBS (pH 7.4) and simulated gastric fluid. If <50 µg/mL, employ co-solvents (e.g., 10% DMSO) for in vivo studies .
  • Phase 2 : Compare PK profiles (Cmax_{max}, AUC) in rodents using intravenous vs. oral administration. Low oral bioavailability (<20%) may require prodrug strategies .
  • Contradictory Receptor Data : Replicate assays across labs using standardized protocols (e.g., CEREP panels) to rule out assay-specific artifacts .

Q. What strategies mitigate off-target effects in preclinical studies?

  • Selectivity Optimization :

  • Counter-Screening : Test against 50+ GPCRs, kinases, and ion channels (e.g., Eurofins Cerep) to identify promiscuous binding.
  • Metabolite Profiling : Use LC-MS/MS to detect reactive metabolites (e.g., quinone imines) that may cause toxicity .
  • Enantiomeric Separation : Chiral HPLC resolves R/S isomers; often, one enantiomer shows >10x selectivity for the target receptor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.